molecular formula C11H16O2 B7994043 3-Methyl-4-n-propoxybenzyl alcohol

3-Methyl-4-n-propoxybenzyl alcohol

Cat. No.: B7994043
M. Wt: 180.24 g/mol
InChI Key: ODIWGZFZMLYXKU-UHFFFAOYSA-N
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Description

3-Methyl-4-n-propoxybenzyl alcohol is a substituted benzyl alcohol derivative featuring a methyl group at the 3-position and an n-propoxy group at the 4-position of the aromatic ring. Structurally, it belongs to the benzyl alcohol family, which is widely utilized in organic synthesis, pharmaceutical intermediates, and specialty chemicals. The n-propoxy substituent likely enhances lipophilicity compared to shorter alkoxy chains, influencing solubility and reactivity in industrial processes.

Properties

IUPAC Name

(3-methyl-4-propoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-6-13-11-5-4-10(8-12)7-9(11)2/h4-5,7,12H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIWGZFZMLYXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-Methyl-4-n-propoxybenzyl alcohol with key analogs based on substituents, molecular properties, and industrial relevance:

Compound Name Substituents Molecular Weight (g/mol) Physical Form Key Applications/Sources
This compound 3-methyl, 4-n-propoxy 180.16 (calculated) Not reported Inferred: synthetic intermediate
3-Chloro-4-methylbenzyl alcohol 3-chloro, 4-methyl 156.61 Liquid Technical reagents (Thermo Scientific™)
3-Hydroxy-4-methoxybenzyl alcohol 3-hydroxy, 4-methoxy 154.17 (calculated) Not reported Reference data (NIST)
4-Hydroxybenzyl alcohol 4-hydroxy 124.14 Solid Biological antioxidants

Substituent Effects on Properties

  • Polarity and Solubility: The n-propoxy group in the target compound increases lipophilicity compared to hydroxy (4-Hydroxybenzyl alcohol) or methoxy (3-Hydroxy-4-methoxybenzyl alcohol) substituents. This property may enhance compatibility with non-polar solvents, making it suitable for organic synthesis .
  • Reactivity : The chloro group in 3-Chloro-4-methylbenzyl alcohol introduces electrophilic character, favoring nucleophilic substitution reactions, whereas the n-propoxy group in the target compound may stabilize the aromatic ring through electron-donating effects .
  • Physical State : The liquid state of 3-Chloro-4-methylbenzyl alcohol (vs. the solid 4-Hydroxybenzyl alcohol) highlights how halogenation and alkylation reduce intermolecular hydrogen bonding, lowering melting points .

Research Findings and Data Analysis

  • Molecular Weight : Calculated molecular weights were derived using standard atomic masses. For this compound:
    $$ C{11}H{16}O_2 = (12 \times 11) + (1 \times 16) + (16 \times 2) = 180.16 \, \text{g/mol} $$
  • Synthetic Pathways: While direct synthesis data for the target compound is unavailable, analogous benzyl alcohols are often synthesized via reduction of nitro groups or alkylation of phenolic precursors .

Notes

  • Limited direct literature exists on this compound; comparisons rely on structural analogs and chemical principles.
  • Molecular weights for some compounds were calculated due to absent experimental data.
  • Applications inferred from related compounds require validation through targeted studies.

Biological Activity

3-Methyl-4-n-propoxybenzyl alcohol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure:
this compound features a benzene ring with a methyl group at the 3-position and a propoxy group at the 4-position, which contributes to its unique chemical behavior.

Synthesis Methods:

  • Reduction of Aldehydes: The compound can be synthesized by reducing 3-methyl-4-n-propoxybenzaldehyde using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
  • Grignard Reaction: Another method involves the Grignard reaction, where 3-methyl-4-n-propoxybenzyl chloride reacts with magnesium in an ether solvent to yield the desired alcohol upon hydrolysis.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic processes.
  • Signal Transduction Modulation: It may interact with receptors or signaling molecules, influencing signal transduction pathways.
  • Antimicrobial Activity: Research indicates that it disrupts the cell membrane integrity of microorganisms, showcasing potential antimicrobial properties.

Antimicrobial Effects

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. It disrupts bacterial cell membranes, leading to cell death.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Anti-inflammatory Properties

In vitro studies suggest that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is significant in conditions such as arthritis and other inflammatory disorders.

Case Studies

A notable case study highlighted the role of benzyl alcohol derivatives in acute intoxication scenarios. While this study focused on benzyl alcohol, it provides insights into potential risks associated with similar compounds like this compound. The study indicated that exposure could lead to severe central nervous system effects and metabolic disturbances .

Toxicological Profile

The toxicological profile of this compound is not extensively documented; however, related compounds such as benzyl alcohol have been studied. Acute exposure can lead to symptoms such as:

  • Central nervous system depression
  • Respiratory distress
  • Metabolic acidosis

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